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Introduction

Amiloxate, also known as isoamyl p-methoxycinnamate, is an organic ultraviolet (UV) B filter
that has been used in sunscreen and other cosmetic products for several decades to protect
the skin and hair from the harmful effects of solar radiation.[1] Despite its widespread use,
concerns have been raised regarding its potential to act as an endocrine disruptor. This
technical guide provides a comprehensive overview of the available exploratory studies on the
endocrine activity of Amiloxate, with a focus on in vitro and in vivo data, experimental
protocols, and associated signaling pathways. Due to the limited publicly available data
specifically for Amiloxate, information from studies on the structurally similar UV filter,
Octinoxate (octyl methoxycinnamate), is included for comparative purposes where relevant.

Endocrine Activity Profile of Amiloxate

Amiloxate is suspected of being an endocrine disruptor, with in vitro evidence suggesting
potential anti-estrogenic and anti-androgenic activities.[1] However, a comprehensive
toxicological database for Amiloxate is not readily available in the public domain. Much of the
concern surrounding its endocrine-disrupting potential stems from its structural similarity to
Octinoxate, a compound with more extensively studied endocrine-disrupting properties.

In Vitro Studies
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Anti-Estrogenic and Anti-Androgenic Activity (Yeast-Based Assays)

Initial screenings for the endocrine activity of Amiloxate have been performed using in vitro
yeast-based reporter assays. One study indicated that Amiloxate exhibited both anti-
estrogenic and anti-androgenic activity in yeast strains expressing the human estrogen
receptor alpha (ERa) and the human androgen receptor (AR), respectively.[1] Unfortunately,
the specific quantitative data (e.g., IC50 values) from this study are not publicly available.

Table 1: Summary of In Vitro Endocrine Activity of Amiloxate

Quantitative

) Activity
Assay Type Receptor Species Data Reference
Detected
(IC50/EC50)
Yeast Estrogen ] ]
Anti- Not Publicly
Reporter Receptor a Human ) )
Estrogenic Available
Assay (ERq)
Yeast Androgen ] ]
Anti- Not Publicly
Reporter Receptor Human ] )
Androgenic Available
Assay (AR)

Experimental Protocol: Yeast-Based Steroid Hormone Receptor Activity Assay

This generalized protocol is based on standard methodologies for yeast-based reporter assays
(e.g., Yeast Estrogen Screen - YES, Yeast Androgen Screen - YAS).

» Principle: Genetically modified Saccharomyces cerevisiae yeast cells are utilized. These
cells co-express a human steroid hormone receptor (e.g., ERa or AR) and a reporter gene
(e.g., lacZ for B-galactosidase) under the control of hormone-responsive elements (HRES).
When a ligand binds to the receptor, the receptor-ligand complex binds to the HREsS,
inducing the expression of the reporter gene. The reporter enzyme's activity is then
measured, typically through a colorimetric or fluorometric reaction, which is proportional to
the hormonal activity of the test compound. For antagonist assays, the yeast is co-incubated
with a known receptor agonist and the test compound, and a reduction in the reporter signal
indicates antagonistic activity.
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o Materials:

[e]

Yeast strain expressing the human ERa or AR and a corresponding reporter plasmid.
Yeast growth medium (e.g., YPD, SD/-Ura/-Trp).

Test compound (Amiloxate) dissolved in a suitable solvent (e.g., DMSO).

Positive controls (e.g., 17B-estradiol for ERaq, testosterone or dihydrotestosterone for AR).
Negative control (vehicle).

For antagonist assays: a known agonist (e.g., 173-estradiol, testosterone).

Lysis buffer.

Substrate for the reporter enzyme (e.g., o-nitrophenyl-3-D-galactopyranoside - ONPG for
[3-galactosidase).

96-well microplates.
Incubator.

Microplate reader.

e Procedure:

[e]

Prepare a fresh culture of the yeast strain.
Dispense the yeast culture into the wells of a 96-well plate.

Add serial dilutions of the test compound (Amiloxate), positive control, and negative
control to the wells. For antagonist assays, also add a fixed concentration of the agonist.

Incubate the plates at an appropriate temperature (e.g., 30°C) for a specified period (e.g.,
24-72 hours).

After incubation, lyse the yeast cells to release the reporter enzyme.
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o Add the substrate for the reporter enzyme and incubate until a color change is visible.
o Stop the reaction and measure the absorbance or fluorescence using a microplate reader.

o Calculate the percentage of receptor activation (for agonists) or inhibition (for antagonists)
relative to the positive control.

o Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-
response curves.

Preparation
Controls
(Positive & Negative)

Test Compound | } 96-Well Plate
(Amiloxate) | | Incubation

Incubation Measurement Data Analysis

. - Microplate Reader 1C50 / EC50
Cell Lysis }—>‘ Substrate Addition }—>‘ (Absorbance/Fluorescence) %—l» Dose-Response Curves H Calculation

o

Yeast Culture
(with hReceptor & Reporter)

Click to download full resolution via product page

Yeast-based hormone receptor assay workflow.

In Vivo Studies and Data from Structurally Similar
Compounds

Direct in vivo studies on the endocrine-disrupting effects of Amiloxate are not readily available
in the public domain. However, studies on the structurally similar UV filter, Octinoxate, have
raised concerns about potential effects on the hypothalamic-pituitary-thyroid (HPT) axis.[1]

Effects of Octinoxate on the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Rats
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A study by Axelstad et al. (2011) investigated the effects of perinatal exposure to Octinoxate in
rats. This study is often cited as a basis for concern regarding Amiloxate due to the structural
similarities between the two compounds.

Table 2: Effects of Perinatal Octinoxate Exposure on Thyroid Hormones in Rats (Axelstad et al.,
2011)
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Parameter

Dose Group

(mglkg
bwiday)

Dam (GD 21)

] Female
Male Offspring

Offsprin
(PND 16) pring

(PND 16)

Serum Thyroxine
(T4)

0 (Control)

2.8 pg/dL

4.5 pg/dL 4.7 pg/dL

500

| (Significant)

| (Dose-

dependent)

| (Dose-
dependent)

750

| (Significant)

| (Dose-

dependent)

| (Dose-
dependent)

1000

| (Significant)

| (Dose-
dependent)

| (Dose-
dependent)

Serum
Triiodothyronine
(T3)

0 (Control)

45 ng/dL

60 ng/dL 62 ng/dL

500

750

1000

Serum Thyroid
Stimulating
Hormone (TSH)

0 (Control)

1.2 ng/mL

2.5 ng/mL 2.6 ng/mL

500

750

1000

Note: | indicates
a decrease, <
indicates no
significant
change.
"Significant" and

"Dose-
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dependent" are
based on the
study's findings,
but specific p-
values are not

provided here.

Experimental Protocol: Rat Hypothalamic-Pituitary-Thyroid (HPT) Axis Study (Based on
Axelstad et al., 2011)

e Principle: To assess the potential of a test substance to disrupt the HPT axis, pregnant rats
and their offspring are exposed to the substance during gestation and lactation. Effects are
evaluated by measuring serum levels of thyroid hormones (T4, T3) and thyroid-stimulating
hormone (TSH), as well as by examining the expression of genes involved in thyroid

hormone synthesis and regulation.
e Animals: Wistar rats.

o Dosing: The test substance (in this case, Octinoxate) is administered daily by oral gavage to
pregnant dams from gestation day (GD) 7 to postnatal day (PND) 16.

o Parameters Measured:

o Hormone Analysis: Blood samples are collected from dams and offspring at specified time
points. Serum levels of T4, T3, and TSH are measured using radioimmunoassay (RIA) or

enzyme-linked immunosorbent assay (ELISA).

o Gene Expression Analysis: Tissues such as the thyroid gland, hypothalamus, and pituitary
gland are collected. RNA is extracted, and the expression levels of key genes involved in
the HPT axis (e.g., thyroglobulin, thyroid peroxidase, deiodinases, TSH receptor) are
guantified using real-time quantitative polymerase chain reaction (RT-gPCR).

o Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to
compare the dosed groups with the control group for significant differences in hormone
levels and gene expression.
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Suspected interference of Amiloxate with the HPT axis.

Other Relevant Toxicological Data

Beyond its potential endocrine activity, other toxicological endpoints for Amiloxate have been

investigated.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of Amiloxate in human liver cell

models (SMMC-7721).[1] Exposure to Amiloxate resulted in a significant decrease in cell

viability and inhibition of proliferation.[1] This was accompanied by an increase in reactive
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oxygen species (ROS), loss of mitochondrial membrane potential, and activation of apoptotic
pathways.[1]

Table 3: Cytotoxicity of Amiloxate

Quantitative

Cell Line Assay Endpoint Reference
Data (IC50)
SMMC-7721 o _
N Cell Viability, Not Publicly
(Human Not Specified ) ] ) [1]
Proliferation Available
Hepatoma)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a generalized protocol for assessing cytotoxicity.

e Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular
oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells
present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble
formazan, which has a purple color. The amount of formazan produced is directly
proportional to the number of living cells.

o Materials:
o SMMC-7721 cells.
o Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
o Test compound (Amiloxate) dissolved in a suitable solvent (e.g., DMSO).
o MTT solution.
o Solubilization solution (e.g., DMSO, isopropanol with HCI).
o 96-well plates.

o CO2 incubator.
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o Microplate reader.

e Procedure:

[e]

Seed SMMC-7721 cells into a 96-well plate and allow them to adhere overnight in a CO2
incubator.

o Replace the medium with fresh medium containing serial dilutions of Amiloxate. Include
vehicle controls.

o Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
o Add MTT solution to each well and incubate for a further 2-4 hours.
o Remove the medium and add the solubilization solution to dissolve the formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Calculate the percentage of cell viability relative to the vehicle control.

o Determine the IC50 value (the concentration of the compound that inhibits 50% of cell
viability) from the dose-response curve.

Cell Culture Exposure MTT Assay Data Analysis

Add Amiloxate Incubate Ll
Seed SMMC-7721 Cells }»H—{ (Serial Dilutions) ‘—»{ (e.q., 24-72h) }»H—{ Add MTT Reagent ‘—»‘ Formazan Formation H Solubilize Formazan ‘ T ‘ Measure Absorbance }—" Calculate % Viability ‘—»{ Determine IC50

Click to download full resolution via product page

Workflow for an in vitro cytotoxicity (MTT) assay.

Photoallergy

Amiloxate is recognized as a potential photoallergen.[1] A study involving 111 patients with
positive reactions in photopatch tests identified two cases of photoallergy to Amiloxate,
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resulting in a reaction rate of 1.8%.[1]

Table 4: Photoallergy Data for Amiloxate

Number of Number of
Study Patients with Photoallergy .
. . Reaction Rate Reference
Population Positive Cases to
Reactions Amiloxate
Patients with
suspected 111 2 1.8% [1]

photodermatoses

Experimental Protocol: Photopatch Testing
This is a generalized protocol for photopatch testing.

o Principle: Photopatch testing is a diagnostic procedure to determine if a substance causes a
photoallergic contact dermatitis. It involves applying the suspected allergen to the skin in
duplicate, irradiating one set of allergens with UV light, and then comparing the skin
reactions at both sites.

e Procedure:

o Application: Two identical sets of allergens, including the test substance (e.g., Amiloxate
at a standardized concentration in a suitable vehicle like petrolatum) and standard
photoallergens, are applied to the patient's back using Finn Chambers® on Scanpor®
tape.

o Occlusion: The patches are left in place for 24 or 48 hours.

o lIrradiation: After removal of the patches, one set of application sites is irradiated with a
measured dose of UVA light (typically 5 J/cm?2). The other set is shielded from light and
serves as the control.

o Reading: The sites are read at 48 and 96 hours after irradiation. A positive photoallergic
reaction is diagnosed when a reaction is observed only at the irradiated site. A reaction at
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both the irradiated and non-irradiated sites suggests a contact allergy, and a stronger
reaction at the irradiated site indicates a photo-aggravated contact allergy.

Conclusion

The available evidence suggests that Amiloxate may possess endocrine-disrupting properties,
specifically anti-estrogenic and anti-androgenic activities, as indicated by in vitro yeast-based
assays. However, the lack of publicly available quantitative data from these studies makes a
thorough risk assessment challenging. Concerns regarding its potential to interfere with the
hypothalamic-pituitary-thyroid axis are currently based on data from the structurally similar
compound, Octinoxate. Further in vivo studies on Amiloxate are necessary to confirm these
suspicions and to establish a no-observed-adverse-effect level (NOAEL) for its endocrine-
disrupting effects. Additionally, while in vitro data indicate potential cytotoxicity and clinical data
suggest a risk of photoallergy, more detailed studies are needed to fully characterize these
toxicological endpoints. For researchers, scientists, and drug development professionals, this
guide highlights the existing data and the significant data gaps that need to be addressed to
ensure the safe use of Amiloxate in cosmetic and other consumer products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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